5-Bromo-1-naphthoic acid
Overview
Description
5-Bromo-1-naphthoic acid is a useful research compound. Its molecular formula is C11H7BrO2 and its molecular weight is 251.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Fluoronaphthoic Acids : 5-Bromo-1-naphthoic acid serves as a precursor in the synthesis of fluoronaphthoic acids, compounds found in several biologically active structures. The synthesis involves electrophilic fluorination of the corresponding 5-bromo compound (Tagat et al., 2002).
Plant Growth Activities : 5-Bromo derivatives of naphthoic acids, including this compound, have been studied for their effects on plant growth, demonstrating the potential impact of halogen substitutions on these acids (Fujita et al., 1959).
Synthesis of Complex Organic Compounds : this compound is utilized in the synthesis of complex organic molecules. For example, it's used in the preparation of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, a compound relevant to various organic syntheses (Chinea et al., 2017).
Crystallographic Studies : The compound has been used in crystallographic studies to understand the structure of complex organic molecules, such as S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate (Peters et al., 1994).
Analytical Chemistry
Analytical Applications : It's involved in the gravimetric determination of thorium and zirconium, demonstrating its utility in analytical chemistry (Datta, 1957).
Chemical Reactions Study : Studies on the reactions of this compound derivatives help in understanding the behavior of naphthoic acids in various chemical processes (Tee & Iyengar, 1987).
Medicinal Chemistry
Intermediate in Drug Synthesis : It's used as an intermediate in the synthesis of SGLT2 inhibitors, highlighting its role in the development of therapeutic agents (Zhang et al., 2022).
Asymmetric Synthesis : The compound is involved in the asymmetric Ullmann reaction, useful in synthesizing atropisomeric acids, which are significant in medicinal chemistry (Miyano et al., 1984).
Safety and Hazards
5-Bromo-1-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . In case of contact with eyes or skin, it is recommended to flush with copious amounts of water and seek medical attention .
Mechanism of Action
Mode of Action
It is known that naphthoic acid derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthoic acid derivatives have been shown to interact with several biochemical pathways, potentially affecting cellular processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 25108, which could influence its bioavailability .
Result of Action
It is known that naphthoic acid derivatives can have various effects on cells, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-naphthoic acid. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-1-naphthoic acid are not well-studied. It is known that the bromine atom in the molecule can potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
5-bromonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFXXNVLSUTKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351320 | |
Record name | 5-bromo-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16726-67-3 | |
Record name | 5-bromo-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromonaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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